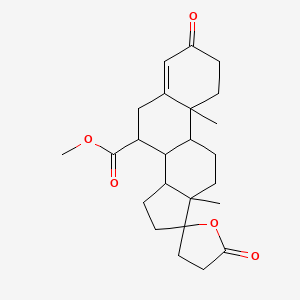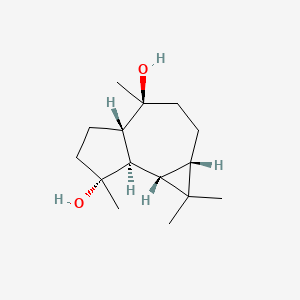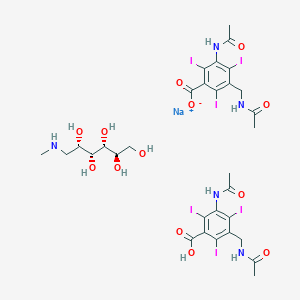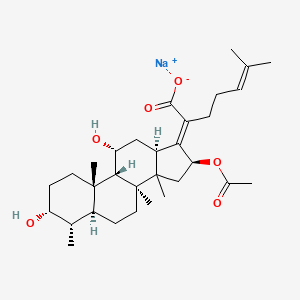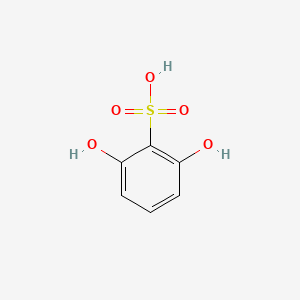
2,6-Dihydroxybenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dihydroxybenzenesulfonic acid is a dihydroxybenzenesulfonic acid that is resorcinol in which the hydrogen ortho- to both of the hydroxy groups is replaced by a sulfonic acid group. It has a role as a metabolite. It derives from a resorcinol.
Applications De Recherche Scientifique
Chromogenic Detection in Clinical Chemistry
2,6-Dihydroxybenzenesulfonic acid has been utilized in chromogenic systems for measuring hydrogen peroxide, particularly in the enzymatic assay of uric acid in biological fluids. This system offers a reliable, simple, and rapid method suitable for both manual and automated procedures, as demonstrated in clinical chemistry research (Fossati & Prencipe, 2010).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 2,6-Dihydroxybenzenesulfonic acid have been employed. For instance, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid, a related compound, has been used for derivatizing catecholamines, histamines, and related amines for analysis by gas chromatography with electron-capture detection (Doshi & Edwards, 1979).
Electrochemistry and Energy Storage
3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS), structurally similar to 2,6-Dihydroxybenzenesulfonic acid, has been studied as a positive side electrolyte material for aqueous organic redox flow batteries. This material overcomes issues like Michael reaction with water, faced by similar unsubstituted benzoquinones (Hoober-Burkhardt et al., 2017).
Crystal Structure and Proton Conductivity
The crystal and molecular structure of compounds related to 2,6-Dihydroxybenzenesulfonic acid, like 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, has been studied. These studies include an analysis of vibrational spectra, proton conductivity, and thermal stability, providing insights into their physical and chemical properties (Pisareva et al., 2010).
Environmental Applications
Research has also explored the degradation and mineralization of sulfonated aromatic compounds, including 2,6-Dihydroxybenzenesulfonic acid, in aquatic environments using Co60 irradiation. This study evaluated the efficiency of this process in treating wastewater containing such compounds (Alkhuraiji, 2019).
Metal-Organic Frameworks (MOFs)
Sulfonic acid analogs of 2,6-Dihydroxybenzenesulfonic acid have been used as linkers in the formation of metal-organic frameworks with copper(II) centers. These frameworks exhibit increased thermal stability compared to carboxylate MOFs, making them of interest in material science (Mietrach et al., 2009).
Catalysis in Organic Synthesis
Sulfonated Schiff base copper(II) complexes, derived from 2-aminobenzenesulfonic acid, have been synthesized and used as efficient and selective catalysts in alcohol oxidation. These catalysts have applications in organic synthesis (Hazra et al., 2015).
Propriétés
Nom du produit |
2,6-Dihydroxybenzenesulfonic acid |
|---|---|
Formule moléculaire |
C6H6O5S |
Poids moléculaire |
190.18 g/mol |
Nom IUPAC |
2,6-dihydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H6O5S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3,7-8H,(H,9,10,11) |
Clé InChI |
ZZJVDYQPZOHNIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)S(=O)(=O)O)O |
SMILES canonique |
C1=CC(=C(C(=C1)O)S(=O)(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)
![(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1261106.png)




